

An In-depth Technical Guide to 2-Cyclohexylacetic Acid

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Compound of Interest

Compound Name: Cyclohexaneacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylacetic acid, also known as **cyclohexaneacetic acid**. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significance in biological contexts and drug development, particularly as a structural precursor to pharmaceutically active compounds.

Nomenclature and Identification

The standard and systematic name for the compound is 2-cyclohexylacetic acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^{[1][2]} It is classified as a monocarboxylic acid, characterized by a cyclohexane ring attached to the alpha-carbon of an acetic acid moiety.^{[1][2]}

Table 1: Chemical Identifiers for 2-Cyclohexylacetic Acid

Identifier	Value
IUPAC Name	2-cyclohexylacetic acid[1][2]
Synonyms	Cyclohexaneacetic acid, Cyclohexylacetic acid, Cyclohexylethanoic acid, Hexahydrophenylacetic acid[1][3][4]
CAS Number	5292-21-7[4]
Molecular Formula	C ₈ H ₁₄ O ₂ [1][4]
Molecular Weight	142.20 g/mol [3]
InChI Key	LJOODBWDMQKMFB-UHFFFAOYSA-N[1]
SMILES	C1CCC(CC1)CC(=O)O[1]

Physicochemical and Spectroscopic Properties

2-Cyclohexylacetic acid is a solid at room temperature, often appearing as colorless crystals or a white crystalline mass with a sharp, acetic-like odor.[1] Its properties make it a versatile building block in organic synthesis.

Table 2: Physicochemical Properties of 2-Cyclohexylacetic Acid

Property	Value	Source
Melting Point	28-33 °C[1][5]	Experimental
Boiling Point	242-244 °C (at 760 mm Hg)[1][5]	Experimental
Density	1.001-1.009 g/mL (at 25 °C)[1]	Experimental
Water Solubility	2.88 mg/mL (at 25 °C)[1]	Experimental
Solubility	Soluble in alcohol, DMSO (≥25.8 mg/mL), and Ethanol (≥27.5 mg/mL)[5][6]	Experimental
logP (Octanol/Water)	2.85[1][5]	Experimental
Refractive Index	1.459-1.467 (at 20 °C)[1][5]	Experimental
Flash Point	110-113 °C (closed cup)[5]	Experimental

Spectroscopic Data: Spectroscopic analysis is crucial for the identification and characterization of 2-cyclohexylacetic acid. Key data from various techniques are available through databases like the NIST Chemistry WebBook.[4]

- **Mass Spectrometry (GC-MS):** The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[4][7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the cyclohexane ring and the acetic acid side chain.[8]

Synthesis of 2-Cyclohexylacetic Acid

Several synthetic routes to 2-cyclohexylacetic acid have been reported. A common laboratory-scale method involves the catalytic hydrogenation of phenylacetic acid. An alternative modern

approach is the hydrocarboxylation of methylenecyclohexane.

This protocol is based on a method described for the synthesis of cyclohexylacetic acid with high yield and selectivity.[9]

Objective: To synthesize 2-cyclohexylacetic acid from methylenecyclohexane via a palladium-catalyzed hydrocarboxylation reaction.

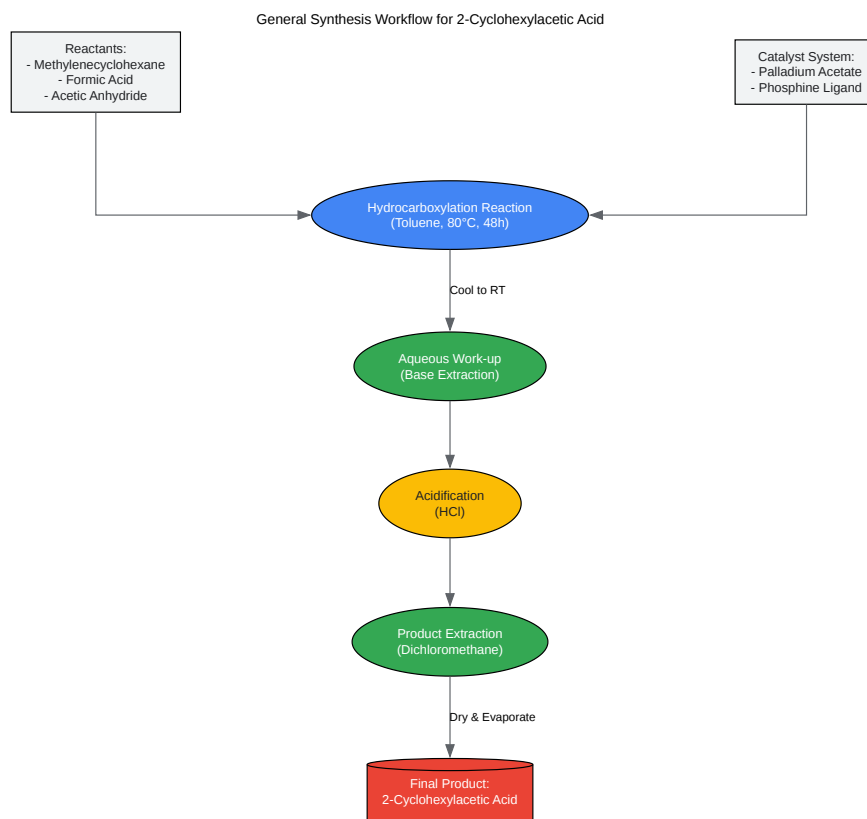
Materials:

- Palladium acetate ($\text{Pd}(\text{OAc})_2$)
- Monophosphine ligand (e.g., $\text{P}(\text{p-C}_6\text{H}_4\text{F})_3$)
- Methylenecyclohexane
- Formic acid (HCOOH)
- Acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Toluene (anhydrous)
- Dichloromethane (CH_2Cl_2)
- 1M Sodium hydroxide (NaOH) solution
- 3M Hydrochloric acid (HCl) solution
- Argon gas supply
- Sealed reaction vessel

Procedure:

- Catalyst Preparation: Under an inert argon atmosphere, add palladium acetate (0.025 mmol), the monophosphine ligand (0.15 mmol), and 0.5 mL of anhydrous toluene to a sealed reaction vessel.

- **Reaction Mixture:** To the catalyst mixture, sequentially add methylenecyclohexane (0.5 mmol), formic acid (0.75 mmol), and acetic anhydride (0.1 mmol).
- **Reaction Conditions:** Securely seal the reaction vessel and place it in a heating block pre-heated to 80 °C. Maintain the reaction at this temperature with stirring for 48 hours.
- **Work-up:** After 48 hours, cool the reaction vessel to room temperature. Dilute the mixture with 3 mL of dichloromethane and transfer it to a separatory funnel.
- **Extraction (Base Wash):** Add 30 mL of 1M NaOH solution to the separatory funnel to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer three times with 30 mL portions of dichloromethane to remove unreacted starting material and non-acidic byproducts.
- **Acidification:** Collect the aqueous phase and acidify it to a pH of approximately 2-3 by slowly adding 15 mL of 3M HCl solution. The product, 2-cyclohexylacetic acid, will precipitate or form an organic layer.
- **Extraction (Product):** Extract the acidified aqueous phase three times with 30 mL portions of dichloromethane.
- **Isolation:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 2-cyclohexylacetic acid.



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Caption: A generalized workflow for the synthesis of 2-cyclohexylacetic acid via hydrocarboxylation.

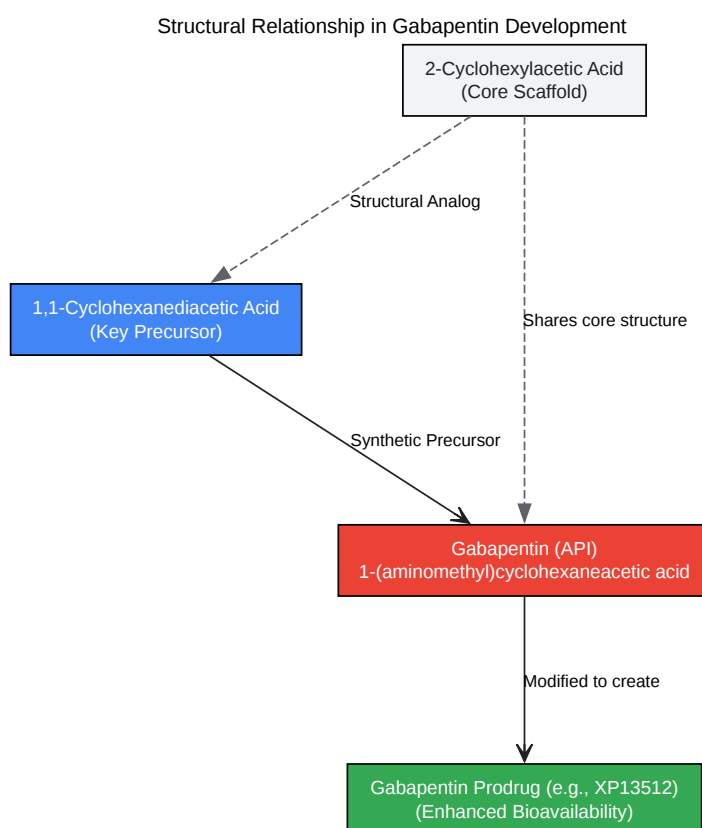
Biological Activity and Relevance in Drug Development

While 2-cyclohexylacetic acid itself is primarily used as a flavoring agent, its structural motif is of significant interest in medicinal chemistry and drug development.^[1] The most notable application is its role as a key precursor or structural analog for the pharmaceutical agent Gabapentin.

Gabapentin, chemically known as 1-(aminomethyl)**cyclohexaneacetic acid**, is a widely used antiepileptic and analgesic drug.^[10] It is a structural derivative of the neurotransmitter GABA and is synthesized from precursors related to **cyclohexaneacetic acid**, such as 1,1-

cyclohexanediacetic acid.[10][11] The cyclohexane ring is a critical component, providing the necessary lipophilicity to facilitate passage across the blood-brain barrier.[10]

The development of prodrugs like XP13512 ((+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid) further highlights the importance of the **cyclohexaneacetic acid** scaffold.[12][13] These prodrugs are designed to improve the pharmacokinetic properties of Gabapentin, such as bioavailability and absorption, by utilizing high-capacity nutrient transporters in the intestine.[12][13]



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Caption: The relationship between the **cyclohexaneacetic acid** scaffold and the drug Gabapentin.

Safety and Handling

2-Cyclohexylacetic acid requires careful handling in a laboratory setting. It is classified as a skin and eye irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark, and well-ventilated area.

Conclusion

2-Cyclohexylacetic acid is a well-characterized compound with established physical, chemical, and spectroscopic properties. While its direct applications are limited, its structural framework is of high value to researchers in medicinal chemistry and drug development. Its integral role as a precursor and analog in the synthesis of important pharmaceuticals like Gabapentin underscores its significance as a key building block for creating bioactive molecules with therapeutic potential. This guide provides the foundational technical information required for its effective use in a research and development setting.

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